

Expression Profile of ARHGAP19 in Human Tissues: A Technical Guide

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Compound of Interest

Compound Name: *ARHGAP19 Human Pre-designed
siRNA Set A*

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This technical guide provides a comprehensive overview of the expression profile of Rho GTPase Activating Protein 19 (ARHGAP19) across various human tissues. It is intended for researchers, scientists, and drug development professionals interested in the function and localization of this protein. This document details quantitative expression data, experimental methodologies for its detection, and key signaling pathways in which it is involved.

Data Presentation: Quantitative Expression of ARHGAP19

The following table summarizes the median gene expression of ARHGAP19 in Transcripts Per Million (TPM) across a wide range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) Portal.

Tissue	Median TPM	Data Source
Adipose - Subcutaneous	2.85	GTEX
Adipose - Visceral (Omentum)	2.54	GTEX
Adrenal Gland	4.31	GTEX
Artery - Aorta	3.67	GTEX
Artery - Coronary	3.19	GTEX
Artery - Tibial	6.53	GTEX
Brain - Amygdala	1.98	GTEX
Brain - Anterior cingulate cortex (BA24)	2.14	GTEX
Brain - Caudate (basal ganglia)	2.45	GTEX
Brain - Cerebellar Hemisphere	1.32	GTEX
Brain - Cerebellum	1.19	GTEX
Brain - Cortex	2.42	GTEX
Brain - Frontal Cortex (BA9)	2.48	GTEX
Brain - Hippocampus	2.06	GTEX
Brain - Hypothalamus	1.95	GTEX
Brain - Nucleus accumbens (basal ganglia)	2.43	GTEX
Brain - Putamen (basal ganglia)	2.37	GTEX
Brain - Spinal cord (cervical c-1)	3.16	GTEX
Brain - Substantia nigra	1.96	GTEX
Breast - Mammary Tissue	2.19	GTEX

Cells - EBV-transformed lymphocytes	6.44	GTE _x
Cells - Transformed fibroblasts	4.96	GTE _x
Cervix - Ectocervix	1.98	GTE _x
Cervix - Endocervix	2.13	GTE _x
Colon - Sigmoid	2.11	GTE _x
Colon - Transverse	2.29	GTE _x
Esophagus - Gastroesophageal Junction	2.68	GTE _x
Esophagus - Mucosa	1.84	GTE _x
Esophagus - Muscularis	2.44	GTE _x
Fallopian Tube	2.96	GTE _x
Heart - Atrial Appendage	2.91	GTE _x
Heart - Left Ventricle	2.76	GTE _x
Kidney - Cortex	2.33	GTE _x
Liver	1.45	GTE _x
Lung	4.28	GTE _x
Minor Salivary Gland	2.61	GTE _x
Muscle - Skeletal	2.16	GTE _x
Nerve - Tibial	10.10	GTE _x
Ovary	3.45	GTE _x
Pancreas	1.87	GTE _x
Pituitary	3.11	GTE _x
Prostate	2.87	GTE _x

Skin - Not Sun Exposed (Suprapubic)	3.01	GTE _x
Skin - Sun Exposed (Lower leg)	4.08	GTE _x
Small Intestine - Terminal Ileum	2.43	GTE _x
Spleen	6.78	GTE _x
Stomach	2.98	GTE _x
Testis	2.78	GTE _x
Thyroid	3.51	GTE _x
Uterus	3.12	GTE _x
Vagina	2.34	GTE _x
Whole Blood	7.91	GTE _x

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of ARHGAP19 expression are provided below.

RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful technique for genome-wide expression profiling of tissues and cells.

1. Tissue Collection and RNA Isolation:

- Fresh tissue samples are collected and immediately placed in a stabilizing agent like RNeasy Lysis Buffer to preserve RNA integrity.
- Total RNA is extracted from the tissue using a commercial kit, such as the RNeasy Kit (Qiagen), following the manufacturer's instructions.

- RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of 7 or higher is recommended for downstream applications.^[1]

2. Library Preparation:

- Poly(A) selection is performed to enrich for messenger RNA (mRNA) from the total RNA population.
- The enriched mRNA is fragmented into smaller pieces.
- First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
- The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated with sequencing adapters.
- The adapter-ligated library is then amplified by PCR to generate a sufficient quantity for sequencing.

3. Sequencing and Data Analysis:

- The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.
- The raw sequencing reads are processed to remove low-quality bases and adapter sequences.
- The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
- Gene expression is quantified by counting the number of reads that map to each gene.
- The raw read counts are normalized to Transcripts Per Million (TPM) to account for differences in sequencing depth and gene length, allowing for comparison of expression levels across different tissues.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate and quantify the expression of specific genes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

1. RNA Isolation and cDNA Synthesis:

- Total RNA is isolated from tissues as described for RNA-Seq.
- One microgram of total RNA is reverse transcribed into cDNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers, according to the manufacturer's protocol.

2. Primer Design and Validation:

- Primers specific to the ARHGAP19 gene are designed using software such as Primer-BLAST. The primers should span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
- The efficiency of the primers is validated by performing a standard curve analysis with a serial dilution of cDNA. An efficiency between 90% and 110% is considered acceptable.

3. Real-Time PCR:

- The qRT-PCR reaction is prepared using a SYBR Green-based master mix, the ARHGAP19-specific primers, and the synthesized cDNA template.
- The reaction is run on a real-time PCR instrument (e.g., Applied Biosystems 7500 Real-Time PCR System).
- A typical thermal cycling profile consists of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- A melt curve analysis is performed at the end of the run to confirm the specificity of the amplified product.

4. Data Analysis:

- The cycle threshold (Ct) values are determined for ARHGAP19 and a reference gene (e.g., GAPDH, ACTB).
- The relative expression of ARHGAP19 is calculated using the $2^{-\Delta\Delta Ct}$ method, where $\Delta Ct = Ct(\text{ARHGAP19}) - Ct(\text{reference gene})$ and $\Delta\Delta Ct = \Delta Ct(\text{test sample}) - \Delta Ct(\text{control sample})$.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of the ARHGAP19 protein within tissue sections.

1. Tissue Preparation:

- Human tissue samples are fixed in 10% neutral buffered formalin and embedded in paraffin wax.
- Five-micrometer thick sections are cut from the paraffin blocks and mounted on positively charged glass slides.

2. Deparaffinization and Rehydration:

- The slides are deparaffinized by immersing them in xylene (2 x 10 minutes).
- The sections are then rehydrated through a graded series of ethanol solutions (100%, 95%, 70%, 50%; 5 minutes each) and finally rinsed in distilled water.[\[5\]](#)

3. Antigen Retrieval:

- Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a citrate buffer (pH 6.0) and heating them in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[\[5\]](#)
- The slides are then allowed to cool to room temperature.

4. Staining:

- Endogenous peroxidase activity is blocked by incubating the sections in 3% hydrogen peroxide for 10 minutes.

- Non-specific antibody binding is blocked by incubating the sections with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
- The sections are incubated with a primary antibody specific for ARHGAP19 (e.g., a rabbit polyclonal anti-ARHGAP19 antibody) overnight at 4°C. The optimal antibody dilution should be determined empirically.
- The slides are then incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- This is followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
- The protein is visualized by adding a chromogen substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- The sections are counterstained with hematoxylin to visualize the cell nuclei.

5. Dehydration and Mounting:

- The stained sections are dehydrated through a graded series of ethanol and cleared in xylene.
- Finally, the slides are coverslipped using a permanent mounting medium.

6. Image Analysis:

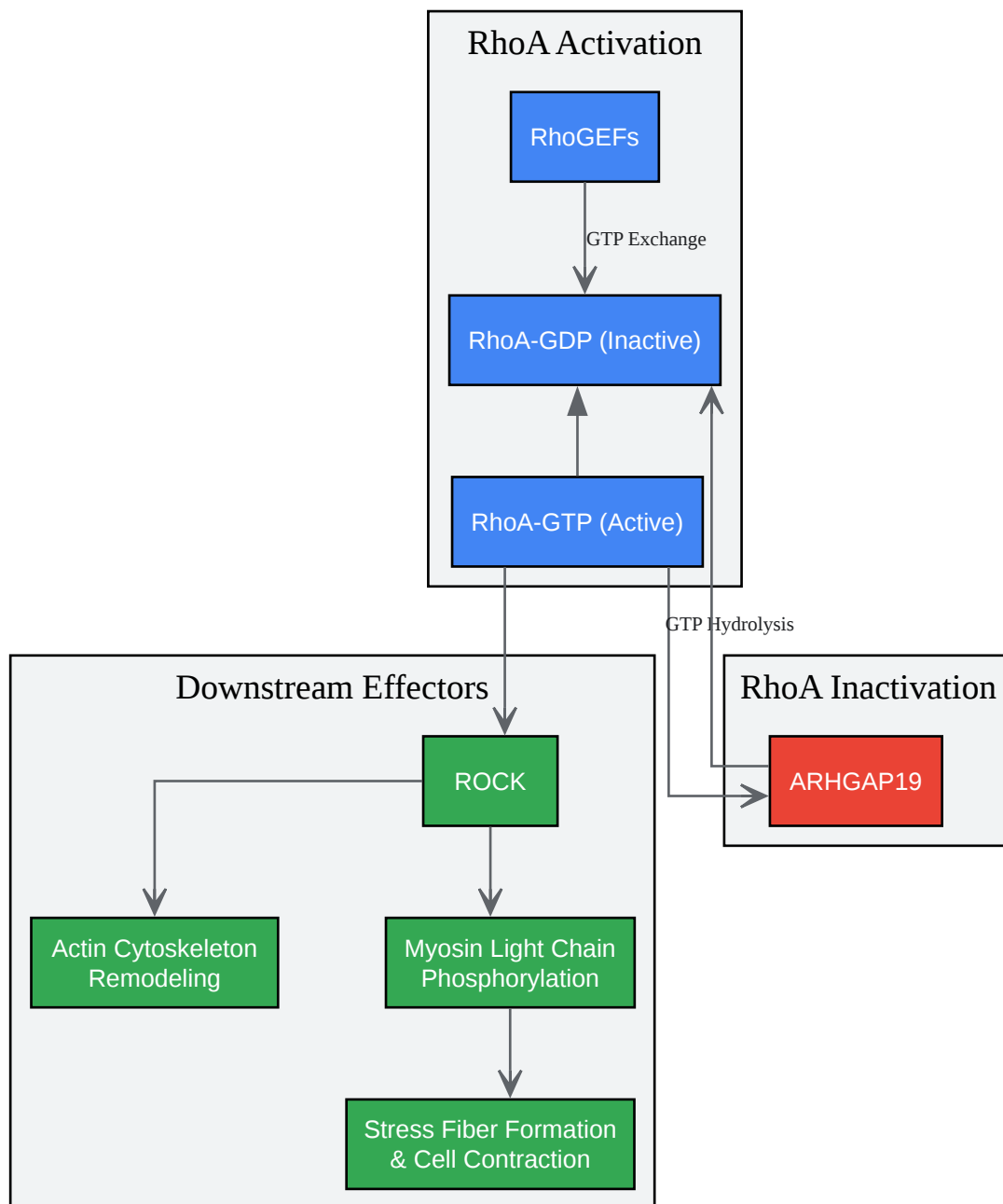
- The stained slides are examined under a light microscope to assess the intensity and localization of ARHGAP19 protein expression.

Mandatory Visualizations

Signaling Pathway of ARHGAP19

ARHGAP19 functions as a GTPase-activating protein (GAP) that specifically acts on the RhoA small GTPase. By accelerating the hydrolysis of GTP to GDP, ARHGAP19 inactivates RhoA, thereby negatively regulating its downstream signaling pathways. These pathways are crucial

for various cellular processes, including actin cytoskeleton organization, cell migration, and cell cycle progression.

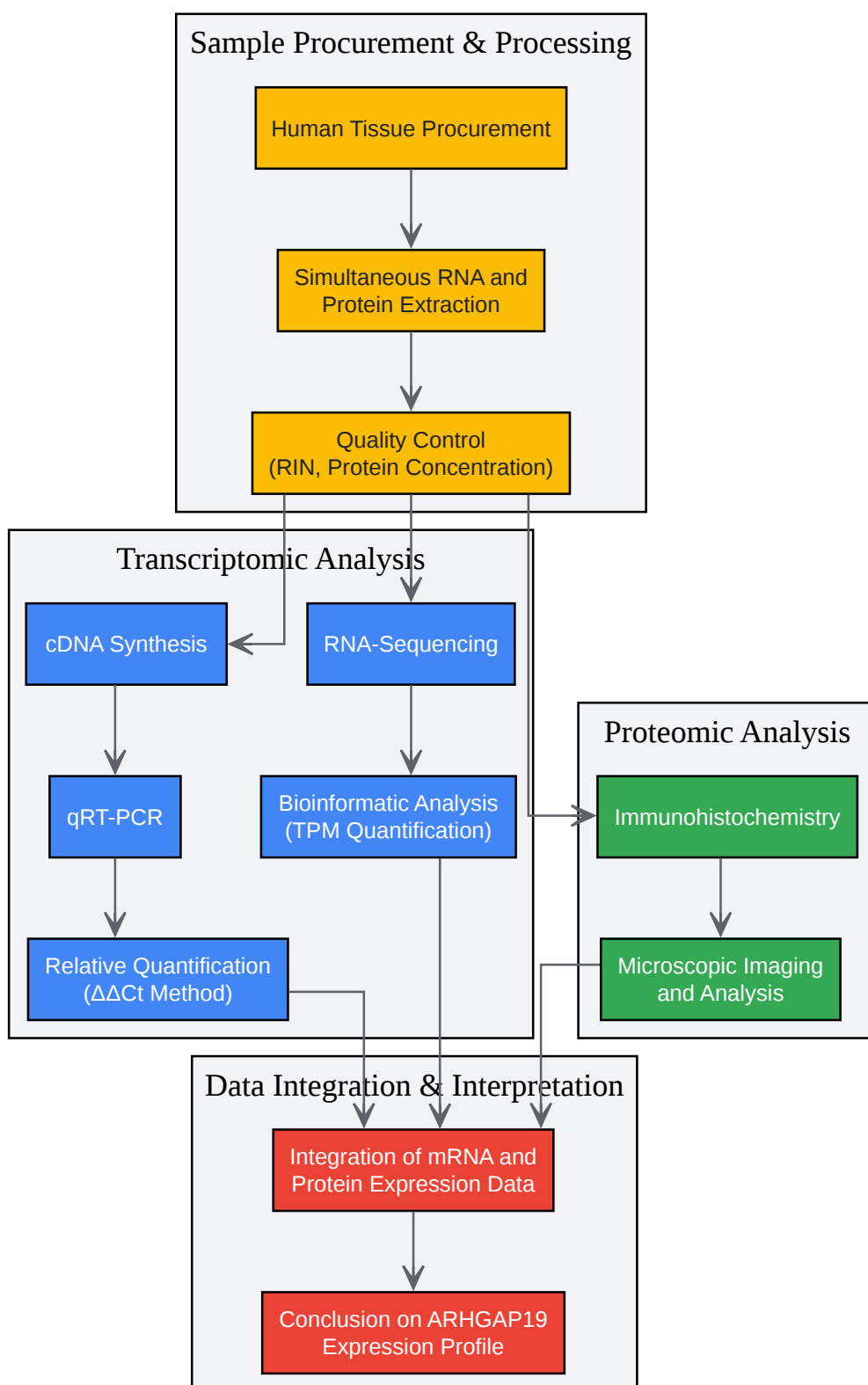


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Caption: ARHGAP19 negatively regulates the RhoA signaling pathway.

Experimental Workflow for ARHGAP19 Expression Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of ARHGAP19 expression in human tissues, integrating transcriptomic and proteomic approaches.



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Caption: Workflow for ARHGAP19 expression analysis.

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